molecular formula C20H26BrClN2O2 B4740319 N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride

Cat. No.: B4740319
M. Wt: 441.8 g/mol
InChI Key: LTHBZFWWQDIPGI-UHFFFAOYSA-N
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Description

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanamine core substituted with a brominated methoxyphenyl group and a pyridinylmethoxy moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride typically involves multiple steps:

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Pyridinylmethoxylation: Attachment of the pyridinylmethoxy group to the phenyl ring.

    Cyclohexanamine Coupling: The final step involves coupling the substituted phenyl ring with cyclohexanamine under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine
  • N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrobromide

Uniqueness

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyridinylmethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2.ClH/c1-24-19-11-16(13-23-17-7-3-2-4-8-17)10-18(21)20(19)25-14-15-6-5-9-22-12-15;/h5-6,9-12,17,23H,2-4,7-8,13-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHBZFWWQDIPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
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N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
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N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
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N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
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N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride
Reactant of Route 6
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride

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